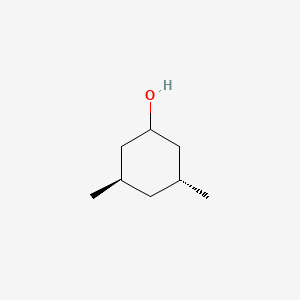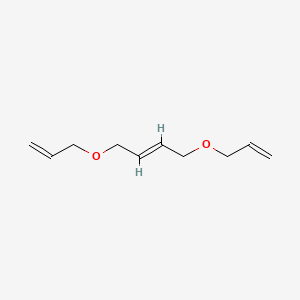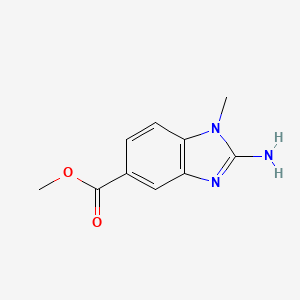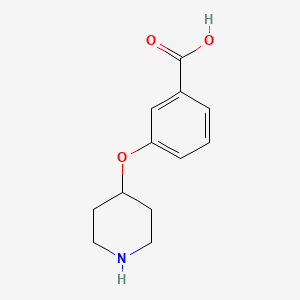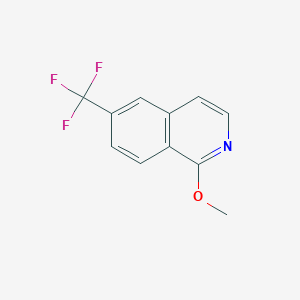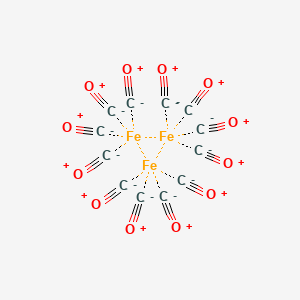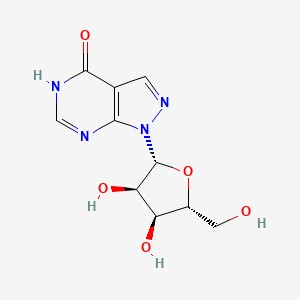
别嘌呤醇核苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allopurinol riboside is a chemical compound that has been widely studied in the scientific community for its potential therapeutic applications. It is a prodrug of the active compound allopurinol and is used to treat gout and hyperuricemia. Allopurinol riboside is a derivative of the natural product allopurinol and has a number of unique properties that make it a promising therapeutic agent.
科学研究应用
炎症性肠病 (IBD) 管理
别嘌呤醇核苷已被研究其对嘌呤代谢的影响,嘌呤代谢在 IBD 的病理生理学中起着至关重要的作用。 众所周知,别嘌呤醇及其代谢物(包括别嘌呤醇核苷)会影响肠上皮的能量平衡和伤口愈合过程 {svg_1}。这表明它在通过调节嘌呤补救途径和细胞代谢来管理克罗恩病和溃疡性结肠炎等疾病方面具有潜在的治疗应用。
抗寄生虫活性
别嘌呤醇核苷是肌苷的核苷类似物,已证明具有抗寄生虫活性 {svg_2}。这种应用在开发针对寄生虫感染的治疗方法方面尤其重要,因为传统药物可能无效或已产生耐药性。
嘌呤代谢研究
作为合成的次黄嘌呤异构体,别嘌呤醇核苷有助于我们理解嘌呤代谢。 它在实验环境中被用于研究黄嘌呤氧化酶的抑制及其对次黄嘌呤降解的影响,这对开发新的高尿酸血症和痛风治疗方法至关重要 {svg_3}。
能量代谢和伤口愈合
研究表明,别嘌呤醇核苷会影响腺苷酸和肌酸代谢,这对细胞能量分配和伤口愈合至关重要 {svg_4}。这种应用可能导致治疗伤口和促进高能量需求组织更快恢复的新方法。
AMPK 调节
别嘌呤醇核苷与 AMP 激活蛋白激酶 (AMPK) 的失调有关,AMPK 是细胞能量稳态的关键调节剂 {svg_5}。了解它在 AMPK 调节中的作用可以帮助开发针对代谢紊乱和与能量失调相关的疾病的药物。
核苷酸生物合成
该化合物在核苷酸生物合成中的作用对于细胞功能(包括 DNA 和 RNA 合成)至关重要。 通过影响嘌呤补救途径,别嘌呤醇核苷可以作为探索核苷酸生物合成及其在各种疾病中的影响的工具 {svg_6}。
安全和危害
作用机制
Target of Action
Allopurinol riboside is a nucleoside analogue of allopurinol . The primary target of allopurinol riboside is the enzyme purine nucleoside phosphorylase (PNP), which is involved in purine metabolism . Allopurinol riboside competitively inhibits the action of PNP .
Mode of Action
Allopurinol riboside works by inhibiting the action of PNP on inosine . This inhibition disrupts the normal function of PNP, which is to convert inosine into hypoxanthine, a key step in purine metabolism .
Biochemical Pathways
The inhibition of PNP by allopurinol riboside affects the purine salvage pathway, a biochemical pathway that recycles purines from degraded DNA to synthesize new DNA and RNA molecules . By inhibiting PNP, allopurinol riboside prevents the conversion of inosine to hypoxanthine, disrupting the purine salvage pathway and affecting the synthesis of new DNA and RNA .
Pharmacokinetics
It is known that allopurinol, the parent compound of allopurinol riboside, is rapidly and extensively metabolized in the liver to oxypurinol . A minor fraction of allopurinol undergoes conjugation into allopurinol riboside .
Result of Action
The inhibition of PNP by allopurinol riboside and the subsequent disruption of the purine salvage pathway can lead to a decrease in the synthesis of new DNA and RNA molecules . This can potentially affect cell growth and proliferation. In the context of diseases like gout, the inhibition of purine metabolism can help reduce the production of uric acid, thereby reducing symptoms .
Action Environment
The action, efficacy, and stability of allopurinol riboside can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and action of allopurinol riboside . Additionally, factors such as diet, lifestyle, and genetic variations can also influence the drug’s action .
生化分析
Biochemical Properties
Allopurinol riboside interacts with various enzymes and biomolecules. It is an inhibitor of orotidine 5′-monophosphate (OMP) decarboxylase from Plasmodium falciparum . Allopurinol, from which allopurinol riboside is derived, decreases the production of uric acid by stopping the biochemical reactions that precede its formation . This process involves interactions with enzymes such as xanthine oxidase .
Cellular Effects
Allopurinol riboside has been shown to have effects on various types of cells and cellular processes. For instance, allopurinol, the parent compound of allopurinol riboside, has been found to disrupt ATP production and energy distribution through influences on the creatine kinase circuit . This suggests that allopurinol riboside may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of allopurinol riboside involves its interactions with biomolecules and its effects on enzyme activity and gene expression. As an inhibitor of OMP decarboxylase, allopurinol riboside exerts its effects at the molecular level . Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage . This could suggest similar mechanisms for allopurinol riboside.
Temporal Effects in Laboratory Settings
Studies on allopurinol, its parent compound, have shown that it can disrupt purine metabolism and increase damage in experimental colitis .
Dosage Effects in Animal Models
Studies on allopurinol, its parent compound, have shown that it can reduce body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions and endothelial integrity compared to non-treated rats .
Metabolic Pathways
Allopurinol riboside is involved in the purine metabolic pathway. Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage . This suggests that allopurinol riboside may also be involved in similar metabolic pathways.
Transport and Distribution
Allopurinol, its parent compound, is known to be rapidly and extensively metabolised to oxypurinol (oxipurinol), and the hypouricaemic efficacy of allopurinol is due very largely to this metabolite .
Subcellular Localization
Studies on allopurinol, its parent compound, have shown that it can disrupt ATP production and energy distribution through influences on the creatine kinase circuit , suggesting that allopurinol riboside may also have effects on subcellular localization.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Allopurinol riboside involves the conversion of Allopurinol to Allopurinol riboside through a series of chemical reactions.", "Starting Materials": [ "Allopurinol", "D-ribose", "Sodium hydroxide", "Methanol", "Water", "Hydrochloric acid", "Sodium acetate trihydrate", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium bicarbonate" ], "Reaction": [ "Allopurinol is dissolved in a mixture of methanol and water", "Sodium hydroxide is added to the solution to form a suspension", "The suspension is stirred at room temperature for 30 minutes", "D-ribose is added to the suspension and the mixture is heated at 80°C for 24 hours", "The reaction mixture is cooled and acidified with hydrochloric acid", "The resulting solid is collected by filtration and washed with water", "The solid is dissolved in hot water and treated with sodium acetate trihydrate", "Acetic anhydride is added to the solution and the mixture is stirred at room temperature for 2 hours", "The reaction mixture is cooled and the solid is collected by filtration", "The solid is washed with water and dried to obtain Allopurinol riboside", "The obtained Allopurinol riboside is purified by recrystallization from chloroform and sodium bicarbonate" ] } | |
CAS 编号 |
16220-07-8 |
分子式 |
C10H12N4O5 |
分子量 |
268.23 g/mol |
IUPAC 名称 |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N4O5/c15-2-5-6(16)7(17)10(19-5)14-8-4(1-13-14)9(18)12-3-11-8/h1,3,5-7,10,15-17H,2H2,(H,11,12,18) |
InChI 键 |
KFQUAMTWOJHPEJ-UHFFFAOYSA-N |
手性 SMILES |
C1=NN(C2=C1C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |
规范 SMILES |
C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |
物理描述 |
Solid |
产品来源 |
United States |
Q & A
Q1: What is the primary mechanism of action of allopurinol riboside?
A1: Allopurinol riboside exerts its anti-parasitic effect by inhibiting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in susceptible organisms like Leishmania and Trypanosoma species. [, , ]
Q2: How does the inhibition of HGPRT affect these parasites?
A2: HGPRT plays a critical role in the purine salvage pathway, crucial for synthesizing purine nucleotides needed for DNA and RNA synthesis. Inhibiting HGPRT disrupts this pathway, ultimately hindering parasite growth and replication. [, , ]
Q3: Are mammalian cells similarly affected by allopurinol riboside?
A3: While allopurinol riboside can inhibit HGPRT in mammalian cells, its effect is significantly weaker compared to the potent inhibition observed in Leishmania and Trypanosoma species. [, ] This difference in sensitivity forms the basis for its potential as an anti-parasitic agent.
Q4: What is the molecular formula and weight of allopurinol riboside?
A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of allopurinol riboside. Further investigation using external resources would be necessary to obtain this information.
Q5: Is there any information available about its spectroscopic properties?
A5: One study investigates the ultrafast excited state dynamics of allopurinol riboside using fluorescence up-conversion techniques. [] This research focuses on understanding the molecule's behavior upon light absorption and subsequent energy relaxation, providing insights into its photophysical properties.
Q6: What is known about the absorption of allopurinol riboside?
A6: Allopurinol riboside exhibits incomplete absorption following oral administration, leading to lower-than-expected plasma concentrations. [] This incomplete absorption has implications for its bioavailability and requires further investigation to optimize its therapeutic use.
Q7: How is allopurinol riboside metabolized in the body?
A7: Allopurinol riboside is metabolized into oxipurinol and allopurinol, both of which are excreted in the urine. [, ] The ratio of these metabolites varies depending on the dosage and individual patient factors.
Q8: Does probenecid affect the pharmacokinetics of allopurinol riboside?
A8: Yes, probenecid has been shown to reduce the renal clearance of allopurinol riboside, thereby increasing its plasma half-life and overall plasma levels. [] This interaction can be exploited to enhance its therapeutic efficacy.
Q9: What is the in vitro efficacy of allopurinol riboside against Leishmania species?
A9: Allopurinol riboside demonstrates activity against various Leishmania species in vitro, including L. tropica, L. major, L. donovani, L. brasiliensis, and L. mexicana. [, , , ]
Q10: Has allopurinol riboside been evaluated in animal models of leishmaniasis?
A10: Yes, studies show that allopurinol riboside can control, but not eliminate, infections with a sensitive strain of Leishmania in both tissue culture and mice. []
Q11: What about its efficacy in human clinical trials for leishmaniasis?
A11: Clinical trials evaluating the efficacy of allopurinol riboside in treating cutaneous leishmaniasis have shown mixed results. While some studies report clinical improvement and parasitological cure in a subset of patients, others indicate a lower efficacy compared to standard treatments like pentavalent antimony. [, ]
Q12: Have any specific drug delivery strategies been investigated for allopurinol riboside?
A14: Researchers have explored the use of glycosylated polymers, particularly mannose-substituted poly-L-lysine, as a carrier molecule to target allopurinol riboside specifically to macrophages, the primary host cells for Leishmania parasites. [] This approach aims to enhance drug delivery to the site of infection and potentially improve its therapeutic index.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



